N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H20FN3O4S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.08792664 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including those with structural similarities to the mentioned compound, has shown promising antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine doped with febuxostat demonstrated significant antimicrobial and antiviral properties, indicating the potential for these compounds in treating infectious diseases (Reddy et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating piperazinyl-ureido moieties have been synthesized and tested as inhibitors of the carbonic anhydrase enzyme, showing low nanomolar inhibition against multiple isoforms. These compounds are of interest for pharmacologic applications due to their selective inhibitory activity, highlighting the therapeutic potential of such chemical structures in treating conditions associated with altered carbonic anhydrase activity (Congiu et al., 2015).
Antimicrobial Activity of Novel Derivatives
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity. This suggests the importance of the piperazine and carbothioamide groups in conferring biological activity against a range of pathogens, providing insights into the development of new antimicrobial agents (Babu et al., 2015).
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds related to the specified molecule have been documented, with a focus on their potential therapeutic applications. For example, an improved one-pot synthesis method for an intermediate useful in anti-hypertensive drug production highlights the compound's relevance in medicinal chemistry (Ramesh et al., 2006).
Cancer Research Applications
Research into benzhydryl-sulfonyl-piperazine derivatives has shown significant inhibitory activity against human breast cancer cell proliferation. This indicates the potential of similar compounds for use in cancer therapy, particularly in targeting specific cancer cell lines and inhibiting their growth (Kumar et al., 2007).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S2/c20-14-1-4-16(5-2-14)29(24,25)23-9-7-22(8-10-23)19(28)21-15-3-6-17-18(13-15)27-12-11-26-17/h1-6,13H,7-12H2,(H,21,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYKGFXTLDDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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